2-Chloro-4-(piperidin-1-ylmethyl)phenol

Description

Systematic IUPAC Nomenclature and Structural Representation

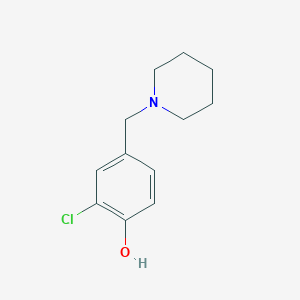

The compound 2-Chloro-4-(piperidin-1-ylmethyl)phenol is a chlorinated phenolic derivative featuring a piperidine moiety. Its systematic IUPAC name is derived from the parent structure phenol , with substituents assigned positions based on standard numbering conventions:

- A chlorine atom at position 2.

- A (piperidin-1-ylmethyl) group at position 4.

The structural formula (Figure 1) comprises a benzene ring with a hydroxyl (-OH) group at position 1, a chlorine atom at position 2, and a methylene bridge (-CH2-) linking position 4 to the nitrogen atom of a piperidine ring.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.72 g/mol |

| SMILES | OC1=C(Cl)C=C(CN2CCCCC2)C=C1 |

| InChI | InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |

| InChIKey | MJXZQJYHXUYDDC-UHFFFAOYSA-N |

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases:

Table 2: Registry Numbers and Synonyms

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 69245-90-5 | |

| ChemSpider ID | 28303945 | |

| PubChem CID | 12438325 | |

| Synonyms | 4-(Piperidin-1-ylmethyl)-2-chlorophenol |

The CAS number 69245-90-5 is the primary registry identifier, while synonyms reflect variations in substituent naming order or structural emphasis.

Stereochemical Considerations and Isomeric Forms

The compound lacks chiral centers due to its symmetric substitution pattern:

- The piperidine ring adopts a chair conformation, but no stereoisomerism arises from its structure.

- The methylene bridge (-CH2-) between the benzene ring and piperidine nitrogen does not introduce geometric isomerism.

- The absence of double bonds or tetrahedral stereogenic centers precludes enantiomeric or diastereomeric forms.

Figure 2: Conformational Analysis

- Piperidine Ring : Chair conformation minimizes steric strain.

- Phenol Ring : Planar structure with substituents in ortho (Cl) and para (piperidinylmethyl) positions relative to the hydroxyl group.

Table 3: Stereochemical Data

| Property | Value |

|---|---|

| Chiral Centers | 0 |

| Geometric Isomers | None |

| Tautomeric Forms | Phenol ↔ keto (negligible) |

The compound’s rigidity and substitution pattern ensure a single, well-defined stereochemical identity.

Properties

IUPAC Name |

2-chloro-4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-8-10(4-5-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYVTXMMWGRQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498282 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69245-90-5 | |

| Record name | 2-Chloro-4-[(piperidin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)phenol typically involves the reaction of piperidine with 3-chloro-4-hydroxybenzaldehyde. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the piperidine nucleophile attacks the electrophilic carbon of the benzaldehyde, followed by the elimination of water to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Types of Reactions:

Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

Major Products:

Oxidation: Quinones.

Reduction: 4-(piperidin-1-ylmethyl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 2-Chloro-4-(piperidin-1-ylmethyl)phenol exhibits various pharmacological activities, including:

- Analgesic Effects : Studies suggest that this compound may modulate pain pathways, making it a candidate for pain relief applications.

- Anti-inflammatory Activity : The phenolic component is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have been tested for efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications in infection treatment.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:

- Nucleophilic Substitution Reactions : The chlorinated position allows for substitution with different nucleophiles, facilitating the synthesis of diverse chemical entities.

- Formation of Heterocycles : The piperidine moiety can participate in cyclization reactions to form various heterocyclic compounds, which are valuable in drug discovery.

Material Science

In material science, this compound can be used to develop new materials with specific chemical properties. Its ability to interact with other polymers makes it suitable for applications in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings and Adhesives : Its chemical structure allows for modifications that improve adhesion and durability in coatings.

Biochemical Applications

The compound has potential applications as a ligand in biochemical assays. Its structural features facilitate interactions with various enzymes and receptors, making it useful for studying enzyme kinetics and receptor-ligand binding dynamics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic and anti-inflammatory agents | Exhibits significant pain-relieving properties |

| Organic Synthesis | Building block for complex molecules | Useful in nucleophilic substitution reactions |

| Material Science | Development of new materials | Enhances properties in polymer formulations |

| Biochemical Applications | Ligand in enzyme assays | Facilitates enzyme interaction studies |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperidin-1-ylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Chloro-4-(piperidin-1-ylmethyl)phenol and related compounds:

Key Observations:

- Chlorine Substitution : The addition of a second chlorine in compound 24 increases molecular weight but may reduce synthetic yield (42% vs. higher yields in simpler analogues) due to steric hindrance .

- Pyridine vs. Phenol: Replacing the phenol ring with pyridine (as in the oxalate derivative) introduces nitrogen heteroatoms, enhancing solubility and altering electronic properties for targeted receptor interactions .

- Electron-Withdrawing Groups: The trifluoromethyl group in 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol enhances metabolic stability and binding affinity, as seen in its role as an intermediate for MK-2305, a G-protein-coupled receptor agonist .

Biological Activity

2-Chloro-4-(piperidin-1-ylmethyl)phenol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- CAS Number : 69245-90-5

This compound features a phenolic group substituted with a piperidine moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for several receptors, influencing cellular signaling pathways. For instance, it has been shown to interact with adrenergic and dopaminergic receptors, which are crucial in neuropharmacology.

- Enzyme Inhibition : This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. It has been noted for its role in inhibiting poly(ADP-ribose) polymerase (PARP), which is vital in DNA repair mechanisms .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 12 |

These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential applications in treating bacterial infections .

Case Studies

- In Vivo Efficacy : A study conducted on mice models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study highlighted a reduction in tumor volume by approximately 50% after four weeks of treatment .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed a favorable absorption profile with peak plasma concentrations achieved within two hours post-administration. The half-life was determined to be approximately 6 hours, suggesting potential for sustained therapeutic effects.

- Safety Profile : Toxicological assessments indicated that the compound exhibited low toxicity at therapeutic doses, with no significant adverse effects observed in animal models during short-term studies .

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(piperidin-1-ylmethyl)phenol, and how can researchers optimize yield and purity?

Methodological Answer: The compound can be synthesized via Mannich reactions, which are effective for introducing piperidine moieties into phenolic frameworks. For example, analogous protocols involve reacting chloro-substituted phenols with formaldehyde and piperidine derivatives under controlled pH (e.g., buffered sodium acetate at pH 4.6) to facilitate nucleophilic addition . Post-synthesis purification via thin-layer chromatography (TLC) or column chromatography with chloroform/hexane mixtures is critical to achieving >95% purity . Optimization of reaction time (e.g., 48 hours for Schiff base formation) and stoichiometric ratios (e.g., 1:1 molar equivalents of amine and ketone precursors) improves yields (>80%) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the piperidine-methyl group (e.g., δ ~3.0–3.5 ppm for N-CH₂ protons) and aromatic chlorinated signals (δ ~6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm from theoretical values .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., O-H⋯N interactions stabilizing the phenol-piperidine conformation) .

Q. What strategies resolve contradictions in biological activity data for piperidine-phenol derivatives?

Methodological Answer: Discrepancies in receptor-binding profiles (e.g., dopamine or serotonin receptors) may arise from stereochemical variations or impurity interference. Researchers should:

- Validate enantiopurity : Use chiral HPLC or circular dichroism (CD) to confirm absolute configurations (e.g., (R,R) vs. (S,S) diastereomers) .

- Assess impurities : Quantify byproducts (e.g., unreacted ketones) via LC-MS and correlate their presence with anomalous activity .

- Control experimental conditions : Standardize assays (e.g., receptor binding at 273 K) to minimize batch-to-batch variability .

Q. How can computational modeling guide the design of this compound derivatives for enhanced pharmacological activity?

Methodological Answer:

- Molecular docking : Simulate interactions with target receptors (e.g., 5-HT₂A) using software like AutoDock Vina. Focus on piperidine’s role in forming hydrophobic pockets .

- QSAR studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using Hammett constants or logP values .

- MD simulations : Analyze conformational stability of the phenol-piperidine linkage under physiological pH (e.g., 7.4) to predict metabolic resistance .

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Solvent selection : Replace volatile solvents (e.g., THF) with greener alternatives (e.g., ethanol/water mixtures) without compromising reaction kinetics .

- Process monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., Schiff bases) .

- Purification scalability : Transition from TLC to flash chromatography with automated fraction collectors for multi-gram batches .

Data Interpretation & Validation

Q. How should researchers address conflicting spectroscopic data for piperidine-phenol derivatives?

Methodological Answer:

- Cross-validate techniques : Combine NMR, HRMS, and IR to confirm functional groups (e.g., phenolic O-H stretch at ~3300 cm⁻¹) .

- Control experiments : Synthesize and characterize reference standards (e.g., 4-chlorophenol derivatives) to benchmark spectral assignments .

- Collaborative verification : Share raw data (e.g., FID files for NMR) with third-party labs to confirm peak integrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.